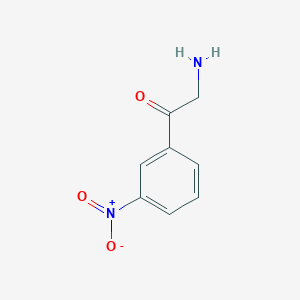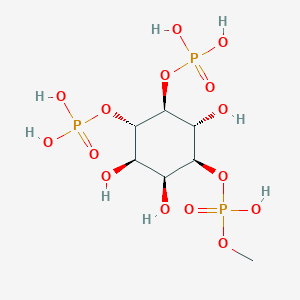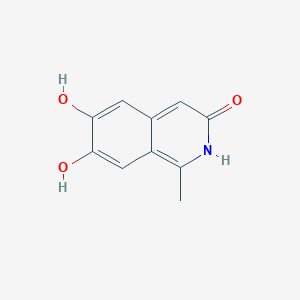
1-Methylisoquinoline-3,6,7-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylisoquinoline-3,6,7-triol is a naturally occurring compound that belongs to the class of isoquinoline alkaloids. It is a potent antioxidant and has been found to possess several therapeutic properties. In recent years, there has been a growing interest in the synthesis, mechanism of action, and therapeutic potential of 1-Methylisoquinoline-3,6,7-triol.
Mecanismo De Acción
The mechanism of action of 1-Methylisoquinoline-3,6,7-triol is not fully understood. However, studies have suggested that it exerts its therapeutic effects by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. It has also been found to inhibit the expression of pro-inflammatory cytokines and promote the expression of anti-inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
1-Methylisoquinoline-3,6,7-triol has been found to have several biochemical and physiological effects. It can reduce oxidative stress, inflammation, and apoptosis. It can also promote cell survival, angiogenesis, and tissue repair. Furthermore, it has been found to have a protective effect on the nervous system and can improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Methylisoquinoline-3,6,7-triol has several advantages for lab experiments. It is a potent antioxidant and can scavenge free radicals, which are known to interfere with experimental results. It also has anti-inflammatory properties, which can reduce inflammation-induced experimental artifacts. However, its low yield and limited solubility in water can make it difficult to use in some experiments.
Direcciones Futuras
There are several future directions for research on 1-Methylisoquinoline-3,6,7-triol. One area of research could focus on optimizing the synthesis method to increase the yield and solubility of the compound. Another area of research could focus on the development of novel drug delivery systems to improve the bioavailability of the compound. Furthermore, more studies are needed to fully understand the mechanism of action of 1-Methylisoquinoline-3,6,7-triol and its potential therapeutic applications.
Métodos De Síntesis
1-Methylisoquinoline-3,6,7-triol can be synthesized by several methods, including the oxidative coupling of 1-methylisoquinoline with a suitable oxidant, such as hydrogen peroxide, under basic conditions. Another method involves the use of a copper-catalyzed reaction between 2-aminophenol and 2-bromoanisole. The yield of the synthesis process is relatively low, and further research is needed to optimize the synthesis method.
Aplicaciones Científicas De Investigación
1-Methylisoquinoline-3,6,7-triol has been extensively studied for its potential therapeutic applications. It has been found to possess potent antioxidant properties and can scavenge free radicals, which are known to cause cellular damage. It has also been found to possess anti-inflammatory, anti-cancer, and neuroprotective properties.
Propiedades
Número CAS |
122670-03-5 |
|---|---|
Nombre del producto |
1-Methylisoquinoline-3,6,7-triol |
Fórmula molecular |
C10H9NO3 |
Peso molecular |
191.18 g/mol |
Nombre IUPAC |
6,7-dihydroxy-1-methyl-2H-isoquinolin-3-one |
InChI |
InChI=1S/C10H9NO3/c1-5-7-4-9(13)8(12)2-6(7)3-10(14)11-5/h2-4,12-13H,1H3,(H,11,14) |
Clave InChI |
PHSSRIPWMGJIJI-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C(C(=CC2=CC(=O)N1)O)O |
SMILES canónico |
CC1=C2C=C(C(=CC2=CC(=O)N1)O)O |
Sinónimos |
3(2H)-Isoquinolinone,6,7-dihydroxy-1-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



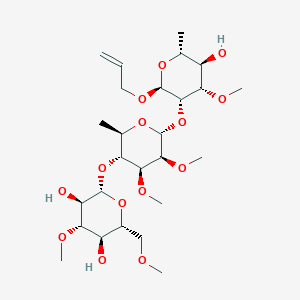
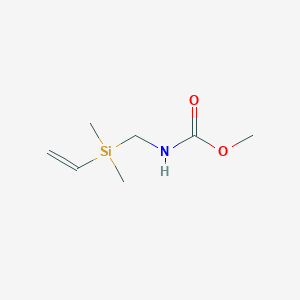

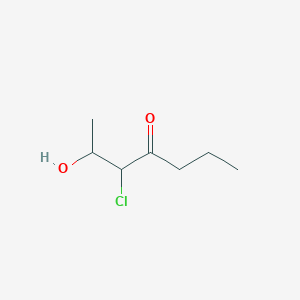

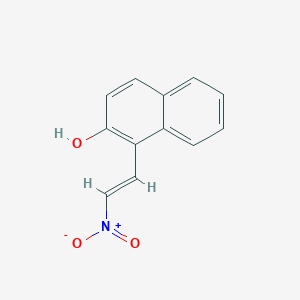
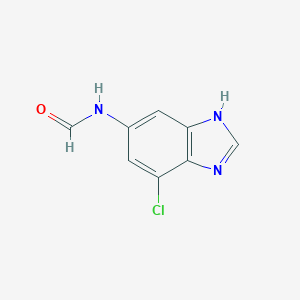
![Ethyl 4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate](/img/structure/B51911.png)
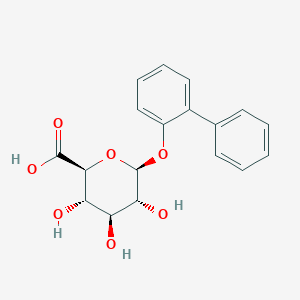
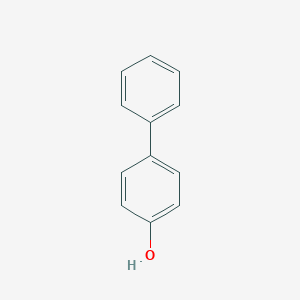
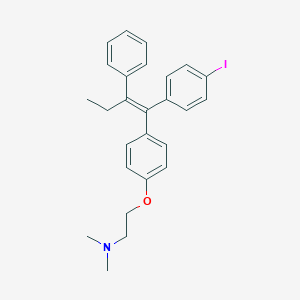
![(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-6-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B51924.png)
